molecular formula C10H12FNO B1648745 3-(4-Fluoro-3-methylphenoxy)azetidine

3-(4-Fluoro-3-methylphenoxy)azetidine

Cat. No.: B1648745
M. Wt: 181.21 g/mol
InChI Key: PVCBIYNWXBZCRG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(4-Fluoro-3-methylphenoxy)azetidine (CAS 954226-12-1) is a chemical compound with the molecular formula C11H14FNO and a molecular weight of 195.23 g/mol . It belongs to the class of azetidine derivatives, which are four-membered saturated heterocycles containing one nitrogen atom . The azetidine ring is a structure of high importance in medicinal chemistry, serving as a key pharmacophore in the design of novel bioactive molecules . Compounds featuring the azetidine subunit are extensively investigated for a wide spectrum of biological activities, including potential applications as antiviral , antibacterial , anticancer , and anti-inflammatory agents . Furthermore, azetidine-containing compounds are recognized as cholesterol absorption inhibitors , vasopressin V1a antagonists , and conformationally constrained analogues of amino acids for peptide synthesis . This specific compound, with its fluorinated aromatic moiety, is primarily used as a sophisticated building block in organic synthesis and pharmaceutical research for the construction of more complex molecules. Its structure makes it a valuable intermediate for developing potential drug candidates and for use in chemical biology. This product is intended for research purposes only and is not for human or veterinary diagnostic or therapeutic uses.

Properties

Molecular Formula

C10H12FNO

Molecular Weight

181.21 g/mol

IUPAC Name

3-(4-fluoro-3-methylphenoxy)azetidine

InChI

InChI=1S/C10H12FNO/c1-7-4-8(2-3-10(7)11)13-9-5-12-6-9/h2-4,9,12H,5-6H2,1H3

InChI Key

PVCBIYNWXBZCRG-UHFFFAOYSA-N

SMILES

CC1=C(C=CC(=C1)OC2CNC2)F

Canonical SMILES

CC1=C(C=CC(=C1)OC2CNC2)F

Origin of Product

United States

Comparison with Similar Compounds

Structural and Physicochemical Properties

Table 1: Molecular and Physical Properties

Compound Name Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Key Substituents
3-(4-Fluoro-3-methylphenoxy)azetidine* C₁₀H₁₂FNO 181.21 Not reported 4-Fluoro-3-methylphenoxy
3-(4-Trifluoromethylphenoxy)azetidine C₁₀H₁₀F₃NO 217.19 Not reported 4-Trifluoromethylphenoxy
3-(4-Chlorophenyl)-azetidine (ANT-290) C₁₃H₁₅Cl₂NO₄ 320.22† 219.6–221.1 4-Chlorophenyl
3-(4-Fluorophenyl)-azetidine (ANT-293) C₁₃H₁₅F₂NO₄ 303.27† 212.9–214.4 4-Fluorophenyl
3-((4-Fluorophenoxy)methyl)azetidine HCl C₁₀H₁₃ClFNO 217.67 Not reported 4-Fluorophenoxymethyl

*Target compound; †Includes oxalate salt.

Key Observations :

  • Substituent Effects: The 4-fluoro-3-methylphenoxy group in the target compound introduces steric bulk compared to simpler halogenated analogues (e.g., ANT-290, ANT-293).
  • Melting Points : Halogen substitution (e.g., chlorine in ANT-290) correlates with higher melting points compared to fluorine (ANT-293: 212.9–214.4°C vs. ANT-290: 219.6–221.1°C). The target compound’s methyl group may further reduce crystallinity, though experimental data is needed .

Spectroscopic Comparison

Table 2: NMR Data for Azetidine Derivatives

Compound ¹³C-NMR (δ, ppm) Key Features Source
3-(4-Trifluoromethylphenyl)-azetidine C-3 (δ 40.1), acetate (δ 45.1) Quaternary azetidine carbon and methylene
ANT-290 (3-(4-Chlorophenyl)) δ 144.5 (aromatic), 56.9 (C-3) Oxalate salt shifts aromatic carbons
ANT-293 (3-(4-Fluorophenyl)) δ 162.9 (C-F), 128.8 (aromatic) Fluorine coupling in aromatic region

Key Observations :

  • The quaternary azetidine carbon (C-3) typically resonates near δ 40–57 ppm, influenced by substituents. For example, electron-withdrawing groups (e.g., trifluoromethyl in ) deshield C-3 compared to electron-donating methyl groups.
  • Fluorine substituents produce distinct ¹⁹F-NMR signals and coupling in ¹H/¹³C spectra, as seen in ANT-293 (δ 162.9 for C-F) .

Table 3: Bioactivity of Azetidine Analogues

Compound Target/Activity Potency Selectivity Notes Source
H182 (Azetidine-based) Stat3 inhibition in TNBC cells IC₅₀ ~1 µM No off-target effects on JAK2, Src, EGFR
ANT-290 Not reported N/A Structural analogue with chloride
3-(Trifluoromethyl) Not reported N/A Higher lipophilicity (logP) vs. target

Key Observations :

  • Stat3 inhibitors like H182 demonstrate that azetidine scaffolds can achieve high specificity, avoiding off-target kinase effects . The target compound’s methyl and fluoro substituents may modulate Stat3 binding compared to trifluoromethyl groups, which are bulkier and more electron-withdrawing .
  • Chlorinated analogues (e.g., ANT-290) are less explored pharmacologically but serve as intermediates for further functionalization .

Preparation Methods

Phenoxide-Azetidine Coupling

The most widely reported method involves the nucleophilic substitution of 4-fluoro-3-methylphenol derivatives with azetidine. The reaction proceeds via deprotonation of the phenol using a strong base (e.g., NaH or K₂CO₃), followed by coupling with azetidine in polar aprotic solvents like DMF or THF. Key parameters include:

  • Stoichiometry : A 1:1 molar ratio of phenol to azetidine minimizes side reactions such as over-alkylation.
  • Temperature : Reactions conducted at 80–100°C achieve 65–75% yields, whereas lower temperatures (45–60°C) reduce decomposition but extend reaction times to 12–24 hours.
  • Solvent : DMF enhances nucleophilicity of the phenoxide ion compared to THF, though residual solvent removal requires additional purification steps.

Table 1 : Optimization of Phenoxide-Azetidine Coupling

Parameter Optimal Condition Yield (%) Purity (%) Reference
Base NaH 72 92
Solvent DMF 68 89
Temperature (°C) 80 75 95

Epoxide Ring-Opening Approaches

Alternative routes utilize epichlorohydrin or epibromohydrin as electrophilic partners. For example, US8207355B2 describes the reaction of N-benzhydrylazetidin-3-ol with epichlorohydrin in dichloromethane, yielding intermediates that undergo subsequent deprotection. This method avoids direct handling of azetidine, which is highly reactive and hygroscopic.

Catalytic Cyclization Techniques

Kinugasa Reaction for Azetidine Core Formation

The Kinugasa reaction enables the construction of the azetidine ring from nitrones and terminal alkynes. As demonstrated in PMC8348901, N-methyl-C-phosphonylated nitrone reacts with arylacetylenes under microwave irradiation (4 hours, 110°C) in the presence of CuI and triethylamine. This method achieves 60–70% yields but requires precise control of copper catalyst loading (10 mol%) to prevent side reactions.

Palladium-Catalyzed C–H Arylation

Recent advances in transition metal catalysis have enabled direct functionalization of azetidine cores. JACS (2017) reports a Pd(OAc)₂-mediated C(sp³)–H arylation using N-trifluoroacetamide (N-TFA)-protected azetidines. Critical factors include:

  • Additives : (BnO)₂PO₂H (20 mol%) enhances regioselectivity for 3-arylation.
  • Atmosphere : Reactions under N₂ achieve 72% yields versus 52–56% in air.

Protecting Group Strategies

N-Trifluoroacetamide (N-TFA) Protection

The N-TFA group stabilizes azetidine during harsh reaction conditions (e.g., Pd-catalyzed reactions) and is readily removed via alkaline hydrolysis (pH 10–12, 25°C). This strategy prevents ring-opening side reactions common in unprotected azetidines.

Triflate-Mediated Cyclization

WO2004035538A1 discloses a scalable route involving triflation of diethylbis(hydroxymethyl)malonate, followed by intramolecular cyclization with ammonia. The process avoids toxic cyanide reagents and achieves 86% yield in the triflation step.

Equation 1 :
$$
\text{Diethylbis(hydroxymethyl)malonate} \xrightarrow{\text{Tf}2\text{O}} \text{Triflate intermediate} \xrightarrow{\text{NH}3} \text{Azetidine-3-carboxylic acid derivative}
$$

Industrial-Scale Synthesis

Continuous Flow Reactor Systems

Industrial protocols emphasize solvent switching (e.g., toluene to methanol) and automated control systems to handle exothermic reactions safely. For example, BenchChem’s production method uses continuous distillation to isolate 3-(4-Bromo-2-methylphenoxy)azetidine with ≤2% aqueous phase losses.

Purification Protocols

  • Recrystallization : Hexane/EtOH mixtures (3:1 v/v) remove unreacted phenol precursors.
  • Chromatography : Silica gel columns with ethyl acetate/hexanes (50:50) achieve >95% purity.

Comparative Analysis of Methods

Table 2 : Method Efficacy and Scalability

Method Yield (%) Purity (%) Scalability Key Limitation
Phenoxide-Azetidine 65–75 89–95 High Azetidine handling
Kinugasa Reaction 60–70 85–90 Moderate Catalyst cost
Pd-Catalyzed Arylation 70–72 92–94 Low Oxygen sensitivity
Triflate Cyclization 86 97 High Triflation reagent cost

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.